molecular formula C10H12Cl2N2O B8399737 N-(5,6-Dichloropyridin-2-yl)pivalamide

N-(5,6-Dichloropyridin-2-yl)pivalamide

Cat. No.: B8399737
M. Wt: 247.12 g/mol
InChI Key: MTIALXJECNTTKZ-UHFFFAOYSA-N
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Description

N-(5,6-Dichloropyridin-2-yl)pivalamide is a pyridine derivative featuring a pivalamide group (tert-butyl carboxamide) attached to the 2-position of a pyridine ring substituted with chlorine atoms at the 5- and 6-positions. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of 5,6-dichloropyridin-2-amine, as demonstrated by its hydrolysis under acidic conditions (HCl/EtOH/water, 85–90°C) . Its molecular formula is C₁₁H₁₃Cl₂N₂O, with a molecular weight of 275.14 g/mol (calculated from the reaction stoichiometry in ). The dichloro substitution pattern on the pyridine ring confers distinct electronic and steric properties, making it a valuable scaffold for further functionalization in medicinal and agrochemical research.

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

N-(5,6-dichloropyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H12Cl2N2O/c1-10(2,3)9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15)

InChI Key

MTIALXJECNTTKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects : The 5,6-dichloro substitution in the target compound creates a strong electron-deficient ring, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, iodo substituents (e.g., in ) may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Steric impact : Bulky substituents like iodine (e.g., ) reduce solubility in polar solvents compared to the dichloro analogue.

Oxygen-Containing Functional Groups

Oxygen-based substituents (e.g., methoxy, hydroxyl, formyl) modulate solubility and hydrogen-bonding capacity.

Compound Name Substituents (Position) Molecular Formula M.W. (g/mol) Key Differences vs. Target Compound Source
N-(5-Methoxypyridin-2-yl)pivalamide OMe (5) C₁₁H₁₆N₂O₂ 208.26 Methoxy group increases electron density
N-(5-Hydroxypyridin-2-yl)pivalamide OH (5) C₁₀H₁₄N₂O₂ 194.23 Hydroxyl enhances solubility in aqueous media
N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide CHO (4), OMe (2) C₁₃H₁₇N₂O₃ 252.31 Formyl group enables further aldehyde chemistry

Key Observations :

  • Solubility : Hydroxyl and methoxy groups (e.g., ) improve water solubility compared to the hydrophobic dichloro derivative.
  • Reactivity : The formyl group in allows for reductive amination or condensation reactions, absent in the target compound.

Economic and Commercial Considerations

Commercial availability and pricing vary significantly based on substituent complexity and demand.

Compound Name Price (1 g) Price (25 g) Catalog Number Supplier Notes Source
This compound Not listed Not listed N/A Synthesized in-house
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide $500 $6,000 HB180 High cost due to iodine
N-(5-Methoxypyridin-2-yl)pivalamide $240 $3,000 HB062 Lower cost for simple O-substituent

Key Observations :

  • Iodine-containing compounds (e.g., ) are ~2x more expensive than methoxy or hydroxyl derivatives due to iodine’s high atomic weight and purification challenges.

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